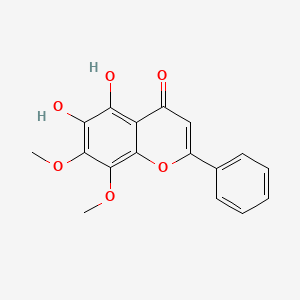

5,6-Dihydroxy-7,8-dimethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-16-14(20)13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(16)22-2/h3-8,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJLUHYOBNEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)C=C(OC2=C1OC)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 5,6 Dihydroxy 7,8 Dimethoxyflavone

Botanical Sources and Distribution of 5,6-Dihydroxy-7,8-dimethoxyflavone

This flavone (B191248) has been identified and isolated from a select number of plants, most notably from the Asteraceae and Lamiaceae families.

Saussurea involucrata, a rare and valued herb in traditional Chinese medicine, is a known source of this compound. nih.gov A chemical investigation into the anti-hypoxia components of this plant led to the successful isolation of the title compound from the petroleum ether-soluble fraction of an ethanol (B145695) extract of the whole plant. nih.gov The isolation of this flavone from S. involucrata underscores the plant's complex phytochemical profile. nih.gov

The compound this compound has also been isolated from Scutellaria ramosissima, a member of the Lamiaceae family. It was isolated for the first time from the roots of this plant. Further studies on the aerial parts of Scutellaria ramosissima identified this compound as a major component of the non-polar fraction of a chloroform (B151607) extract.

A review of the available scientific literature did not yield specific reports on the isolation or identification of this compound in either Mentha spicata (spearmint) or Mentha piperita (peppermint). While these species are known to produce a variety of flavonoids, the presence of this particular compound has not been documented. researchgate.netnih.govindexcopernicus.comnih.gov It is worth noting that a related compound, 5,6-dihydroxy-7,8,4'-trimethoxyflavone, has been reported in Mentha aquatica. nih.gov

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part(s) |

| Saussurea involucrata | Asteraceae | Whole plant |

| Scutellaria ramosissima | Lamiaceae | Roots, Aerial parts |

Methodologies for the Extraction and Purification of this compound

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages various chromatographic and spectroscopic techniques.

The purification of this compound from Saussurea involucrata provides a clear example of the chromatographic methods employed. The process begins with the extraction of the milled whole plants with 70% ethanol. nih.gov This crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. nih.gov

The petroleum ether extract, which contains the target compound, is subjected to silica (B1680970) gel column chromatography. nih.gov The column is eluted with a gradient of petroleum ether and ethyl acetate. nih.gov Fractions containing the flavone are further purified, often repeatedly, using size-exclusion chromatography, such as on a Sephadex LH-20 column with a chloroform-methanol mixture as the eluent, to yield the pure compound. nih.gov

The definitive identification and structural elucidation of this compound are achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. For the compound isolated from Saussurea involucrata, specific chemical shifts in the NMR spectra confirm the arrangement of protons and carbons, including the characteristic signals for the flavone core, the methoxy (B1213986) groups, and the hydroxyl groups. nih.gov

Table 2: NMR Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ in ppm) |

| ¹H-NMR (600 MHz) | DMSO-d6 | 12.27 (1H, s, -OH), 7.94 (2H, m), 7.57 (3H, m), 6.70 (1H, s), 5.53 (1H, s, -OH), 4.16 (3H, s), 4.12 (3H, s) |

| ¹³C-NMR (100 MHz) | DMSO-d6 | 183.0, 164.2, 146.8, 143.1, 142.1, 133.3, 133.1, 132.0, 131.4, 129.1, 126.3, 106.8, 105.1, 62.2, 61.5 |

X-ray Crystallography: For the compound isolated from S. involucrata, single-crystal X-ray diffraction analysis was used to determine its precise three-dimensional molecular structure. nih.gov This technique confirmed the planarity of the flavone molecule and the intramolecular hydrogen bonding. nih.gov

Mass Spectrometry (MS): While not detailed in the primary isolation paper for S. involucrata, mass spectrometry is a standard tool for determining the molecular weight and fragmentation pattern of flavonoids, which helps in confirming the molecular formula (C₁₇H₁₄O₆).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is typically used to provide initial evidence for the presence of a flavone skeleton. The absorption maxima (λmax) in a UV-Vis spectrum can indicate the nature of the oxygenation pattern on the flavonoid rings.

Synthetic Strategies and Structural Modifications of 5,6 Dihydroxy 7,8 Dimethoxyflavone

Chemical Synthesis Pathways for 5,6-Dihydroxy-7,8-dimethoxyflavone

The construction of the this compound molecule can be approached through several established synthetic routes common to flavone (B191248) chemistry. These methods typically involve the formation of a chalcone (B49325) intermediate, which is subsequently cyclized to form the characteristic chromen-4-one ring system.

Demethylation is a crucial step in the synthesis of many polyhydroxyflavonoids. In many synthetic schemes, methoxy (B1213986) groups are used as stable protecting groups for more reactive hydroxyl functions. The final step of the synthesis then involves the selective or complete removal of these methyl groups to yield the target polyhydroxylated flavone.

A common method for cleaving methoxy groups in flavone synthesis involves heating the methoxylated precursor with pyridine (B92270) hydrochloride. researchgate.net This reagent is particularly effective for demethylating hydroxyl groups at positions that are not adjacent to the carbonyl group. For a compound like this compound, a precursor such as 5,6,7,8-tetramethoxyflavone (B15488869) could theoretically be synthesized first, followed by selective demethylation at the 5- and 6-positions. However, achieving such selectivity can be challenging. Other reagents used for demethylation in flavonoid chemistry include boron tribromide (BBr₃) and hydrobromic acid (HBr), which are powerful but may lack selectivity in highly functionalized molecules.

The most prevalent and versatile method for synthesizing the flavone scaffold begins with the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone.

For the synthesis of this compound, the key intermediates would be a highly substituted 2'-hydroxyacetophenone and benzaldehyde. The general process is as follows:

Chalcone Formation : A 2',5',6'-trihydroxy-3',4'-dimethoxyacetophenone would be reacted with benzaldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net To prevent unwanted side reactions, the hydroxyl groups, particularly at the 5' and 6' positions, would likely be protected using acid-labile or other suitable protecting groups.

Oxidative Cyclization : The resulting chalcone is then subjected to oxidative cyclization to form the flavone ring. A widely used modern method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which involves treating the chalcone with hydrogen peroxide in an alkaline medium. researchgate.net An alternative and efficient method involves using a catalytic amount of iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This system promotes the cyclization and subsequent oxidation to the flavone in good yields.

Deprotection : If protecting groups were used in the initial steps, a final deprotection step would be necessary to reveal the free hydroxyl groups at the C-5 and C-6 positions.

Recent methodological innovations focus on improving the efficiency and environmental footprint of these reactions, for instance, by using grinding techniques for the Claisen-Schmidt condensation to reduce solvent use and reaction times. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives

The flavone scaffold is a privileged structure in medicinal chemistry. Modifying the core of this compound by introducing different functional groups is a key strategy for developing analogs with potentially improved biological activities. nih.gov

The design of flavone derivatives is often guided by structure-activity relationship (SAR) studies. Key positions for modification on the flavone scaffold include the hydroxyl groups and the aromatic rings. nih.govnih.gov

Alkylation and Acylation : The hydroxyl groups at C-5 and C-6 are common targets for modification. Alkylation (adding an alkyl chain) or acylation (adding an acyl group) can alter the molecule's lipophilicity, which in turn affects its absorption and bioavailability. nih.gov

Grafting of Pharmacophores : Another strategy involves attaching known pharmacologically active units (pharmacophores) to the flavone skeleton. For example, Mannich base derivatives can be synthesized by reacting a flavone with formaldehyde (B43269) and a secondary amine, a modification known to enhance the antimicrobial activity of some flavonoids. nih.gov

Modification for Bioavailability : A significant challenge with flavonoids is their often poor bioavailability. nih.gov One innovative strategy to address this is the conversion of hydroxyl groups into acetamide (B32628) derivatives. The introduction of flexible sp³ hybridized methylene (B1212753) groups in the acetamide moiety can regulate the polarity and lipophilicity, potentially improving pharmacokinetic properties. nih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the flavone scaffold is a well-established strategy in medicinal chemistry to modulate biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netnih.gov

The synthesis of halogenated flavones can be achieved by starting with halogenated precursors (acetophenones or benzaldehydes) in the Claisen-Schmidt condensation. researchgate.net For example, reacting a 2'-hydroxyacetophenone with a halogen-substituted benzaldehyde yields a halogenated chalcone, which can then be cyclized to the corresponding halogenated flavone. researchgate.net

Studies on other flavonoids have shown that halogenation can significantly impact bioactivity. For instance, a library of halogenated flavonolignans demonstrated potent inhibition of bacterial communication (quorum sensing) and biofilm formation. nih.gov Brominated derivatives, in particular, were effective at low micromolar concentrations. nih.gov Other research has found that the position and nature of the halogen can be crucial; increased activity was noted in flavonoids where the B-ring was halogenated, with fluorine substitution often leading to higher antifungal activity. researchgate.net

| Flavonoid Type | Halogenation Strategy | Observed Bioactivity Change | Reference |

|---|---|---|---|

| Flavonolignans | Monobromination using DBHCA | Significant inhibition of bacterial quorum sensing and biofilm formation. | nih.gov |

| Chalcones and Flavonols | Synthesis from halogenated benzaldehydes | Increased antifungal activity, especially with fluorine substitution on the B-ring. | researchgate.net |

| Chromene-chalcone hybrids | Introduction of Br, Cl, or F | Brominated compounds showed superior antitumor activity compared to chlorinated or fluorinated analogs. | preprints.org |

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids in nature. nih.gov While O-glycosides (sugar linked via an oxygen atom) are more common, C-glycosylflavonoids, where the sugar is attached via a carbon-carbon bond, represent a stable and biologically significant subclass. researchgate.net The C-C bond is resistant to enzymatic hydrolysis, which can enhance the bioavailability and in vivo lifetime of the compound. C-glycosylation typically occurs at the C-6 or C-8 positions of the flavone A-ring. nih.gov

The synthesis of C-glycosylflavones is complex. One established method involves a regio- and stereoselective O→C glycosyl rearrangement. nih.gov This process starts with the synthesis of an O-glycoside, which then rearranges under specific conditions to form the more stable C-glycoside. A synthesis of 8-C-β-D-glucopyranosylflavones (such as orientin) illustrates this approach, where C-glucosyl phloroacetophenone derivatives were first obtained via this rearrangement and then used in an aldol (B89426) condensation to build the chalcone and subsequently the flavone. nih.gov

Biological Activities and Pharmacological Potentials of 5,6 Dihydroxy 7,8 Dimethoxyflavone

In Vitro Pharmacological Characterization in Cellular Models

Antimicrobial Efficacy in Microbiological Systems

Research into the antimicrobial properties of 5,6-Dihydroxy-7,8-dimethoxyflavone is an emerging area of interest. While direct studies on this specific flavone (B191248) are limited, the broader class of flavonoids is known for its antimicrobial effects. Flavonoids can interfere with various stages of viral and bacterial life cycles, from inhibiting intracellular replication to blocking the infectious properties of viruses. pharmainfo.in

Immunomodulatory Effects in Cell Lines

The immunomodulatory potential of this compound and related methoxyflavonoids has been noted. For instance, its analog, 5,7-dimethoxyflavone (B190784) (DMF), has demonstrated the ability to alleviate inflammatory responses by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both serum and muscle tissue. nih.gov This suggests a potential for these compounds to modulate immune responses, a critical aspect in managing inflammatory conditions.

Antioxidant Activity and Radical Scavenging Properties

Flavonoids are recognized for their antioxidant capabilities, which are often attributed to their chemical structure. nih.gov Studies on related dihydroxy-dimethoxyflavone compounds have demonstrated significant antioxidant and radical scavenging activities. For example, 7,8-dihydroxyflavone (B1666355) has been shown to protect against glutamate-induced toxicity in HT-22 hippocampal cells by increasing cellular glutathione (B108866) levels and reducing the production of reactive oxygen species (ROS). nih.gov It also showed protective effects against cell death induced by hydrogen peroxide and menadione, further confirming its antioxidant properties. nih.gov Similarly, a study on flavonoids from thyme, including 5,4'-dihydroxy-6,7-dimethoxyflavone, highlighted their antioxidative activity. tandfonline.com The antioxidant potential of these compounds is a key area of investigation for their therapeutic applications.

Anti-inflammatory Properties and Modulation of Inflammatory Responses

The anti-inflammatory effects of dihydroxy-dimethoxyflavones are a significant aspect of their pharmacological profile. Research has shown that these compounds can modulate inflammatory pathways. For instance, 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosylflavone (DDR), a structurally similar flavonoid, was found to decrease serum levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in a mouse model of lipopolysaccharide-induced intestinal injury. nih.gov It also mitigated oxidative stress by enhancing the activities of antioxidant enzymes such as catalase and superoxide (B77818) dismutase. nih.gov Furthermore, this compound inhibited the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov Another related compound, 5,7-dimethoxyflavone, has also been shown to possess anti-inflammatory effects. nih.govresearchgate.net

Antineoplastic Investigations in Various Cancer Cell Culture Models

The anticancer potential of this compound and its analogs is being actively explored in various cancer cell lines. A related compound, 5,8-Dihydroxy-6,7-dimethoxyflavone, has been isolated and shown to possess antitumor activity.

Studies on similar methoxyflavonoids have provided insights into their mechanisms of action. For example, 5,7-dimethoxyflavone has been shown to induce cell death in liver cancer cells (HepG2) through the generation of reactive oxygen species, cell cycle arrest, and apoptosis. nih.gov Another analog, 7,8-dihydroxyflavone, has demonstrated anticancer effects in melanoma cells by downregulating the α-MSH/cAMP/MITF pathway, which is involved in melanoma progression. nih.gov It also inhibited the growth, migration, and invasion of metastatic melanoma cells. nih.gov In human hepatocarcinoma cells (HUH-7), 7,8-dihydroxyflavone was found to induce apoptosis by upregulating caspase-3. eajm.orgnih.gov

Furthermore, 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone has been investigated for its anti-metastatic activity in breast cancer cells (MDA-MB-231). nih.gov It was found to decrease invasion and migration, downregulate metastasis-related proteins, and inhibit the PI3K/AKT and NF-κB signaling pathways. nih.gov

Table 1: In Vitro Anticancer Activity of Related Dihydroxy-dimethoxyflavone Analogs

| Compound | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Reduced cell viability, induced ROS production, cell cycle arrest, and apoptosis. | nih.gov |

| 7,8-dihydroxyflavone | B16F10 (Melanoma) | Inhibited growth, clonogenic survival, migration, and invasion. Downregulated MITF pathway. | nih.gov |

| 7,8-dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Induced early and late-stage apoptosis via caspase-3 upregulation. | eajm.orgnih.gov |

| 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone | MDA-MB-231 (Breast Cancer) | Decreased invasion and migration, downregulated metastasis-related proteins, inhibited PI3K/AKT and NF-κB pathways. | nih.gov |

| 5,8-Dihydroxy-6,7-dimethoxyflavone | Not specified | Antitumor activity. |

Antiviral Properties, Including Anti-HCV Activity (Based on Analog Data)

While direct evidence for the antiviral activity of this compound is not extensively documented, the broader class of flavonoids has shown promise as antiviral agents, particularly against the Hepatitis C virus (HCV). nih.govresearchgate.net Flavonoids can inhibit HCV through various mechanisms, including targeting viral entry and replication. pharmainfo.inscienceopen.com For instance, the flavone ladanein (B1674318) has been identified as an inhibitor of HCV entry. scienceopen.com The structural similarities of this compound to these active flavonoids suggest it may also possess antiviral properties worthy of investigation.

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies are a crucial step in the drug discovery process, providing valuable insights into the efficacy and biological effects of a compound within a living organism. The following sections detail the findings from animal model studies involving this compound.

Research has highlighted the potential of this compound in mitigating the effects of hypoxia, a condition characterized by insufficient oxygen supply to the tissues. A study investigating the chemical constituents of Saussurea involucrata, a plant known in traditional medicine for its anti-hypoxia properties, identified this compound as one of its active components. nih.gov

In a normobaric hypoxic mouse model, the administration of this compound was shown to significantly prolong the survival time of the animals. researchgate.netresearchgate.net This finding suggests that the compound possesses anti-hypoxic activity and may contribute to the therapeutic effects observed with the whole plant extract. nih.gov

Table 1: In Vivo Anti-Hypoxia Study of this compound

| Animal Model | Compound | Key Finding | Source |

| Normobaric Hypoxic Mice | This compound | Significantly prolonged survival time | researchgate.netresearchgate.net |

While extracts from plants containing this compound, such as Scutellaria baicalensis, have demonstrated anti-inflammatory properties in various studies, there is currently no specific preclinical in vivo data available for this compound itself in animal models of inflammatory diseases. researchgate.net Further research is required to determine the individual contribution of this compound to the anti-inflammatory effects of the plant extracts and to evaluate its potential as a standalone anti-inflammatory agent.

Similarly, to the assessment in inflammatory disease models, there is a lack of published preclinical in vivo studies investigating the effects of isolated this compound in cancer xenograft models. Although various flavonoids and extracts from the source plants have been investigated for their anti-tumor activities, the specific role and efficacy of this compound in this context remain to be elucidated through dedicated in vivo research. researchgate.net

Molecular Mechanisms of Action and Cellular Interactions of 5,6 Dihydroxy 7,8 Dimethoxyflavone

Elucidation of Molecular Targets and Signaling Pathways

Enzyme Modulation Profiles

The interaction of flavonoids with various enzymes is a key aspect of their biological effects. While direct studies on 5,6-dihydroxy-7,8-dimethoxyflavone are limited, research on analogous flavonoid structures provides insights into its potential enzyme modulation capabilities.

Cyclooxygenases (COX): Flavonoids have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. For instance, eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) has been observed to suppress the expression of cyclooxygenase-2 (COX-2). nih.gov This suggests that this compound may also exhibit inhibitory effects on COX enzymes.

Nitric Oxide Synthase (iNOS): The production of nitric oxide by inducible nitric oxide synthase (iNOS) is a critical component of the inflammatory response. Studies on 5,6,7-trimethoxyflavone (B192605) have demonstrated a dose-dependent inhibition of iNOS at both the protein and mRNA levels. nih.gov Similarly, 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) have been shown to reduce nitric oxide production by downregulating iNOS mRNA expression. nih.gov

Farnesyl Protein Transferase: Information regarding the direct interaction of this compound with farnesyl protein transferase is not readily available in the reviewed literature.

Cytochrome P450 Enzymes: Flavonoids are known to interact with cytochrome P450 (CYP) enzymes, which are involved in the metabolism of various compounds. 5,7-dimethoxyflavone (B190784), a structurally related compound, has been found to inhibit CYP3A enzymes. medchemexpress.com This suggests a potential for this compound to also modulate the activity of CYP enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B): A series of 5,7-dihydroxyflavanone (B1678386) derivatives have been identified as reversible and competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), with IC50 values in the micromolar range. nih.gov This indicates that the dihydroxyflavone scaffold, present in this compound, could be a key feature for PTP1B inhibition.

Receptor Interactions and Binding Affinity (Based on Analog Data)

The ability of flavonoids to interact with specific receptors contributes to their pharmacological effects.

Benzodiazepine (B76468) Site Receptors: Research on flavonoid derivatives from Scutellaria baicalensis has revealed significant affinities for the benzodiazepine binding site (BDS) on the GABA-A receptor. hku.hknih.gov Specifically, 5,7-dihydroxy-6-methoxyflavone (oroxylin A) was found to inhibit [3H]flunitrazepam binding, suggesting it acts as an antagonist at this site. hku.hknih.gov This raises the possibility that this compound may also interact with benzodiazepine receptors.

Tropomyosin Receptor Kinase B (TrkB): 7,8-dihydroxyflavone (DHF), also known as tropoflavin, is a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary signaling receptor for brain-derived neurotrophic factor (BDNF). wikipedia.orgnih.gov DHF has been shown to activate the TrkB receptor and its downstream signaling pathways. researchgate.net Given the structural similarity, it is plausible that this compound could also exhibit affinity for the TrkB receptor.

Regulation of Pro-inflammatory Mediators

Flavonoids are recognized for their anti-inflammatory properties, which are partly mediated by their ability to regulate pro-inflammatory molecules.

TNF-α and IL-6: Studies on 5,7-dimethoxyflavone have shown that it can reduce the serum and mRNA levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Similarly, 7-hydroxyflavone and 7,8-dihydroxyflavone have been demonstrated to decrease the production of TNF-α and IL-6. nih.gov Furthermore, 5,6,7-trimethoxyflavone inhibits the production and mRNA expression of TNF-α and IL-6 induced by lipopolysaccharide (LPS). nih.gov

Macrophage Inflammatory Protein-2 (MIP-2): While direct evidence for the effect of this compound on macrophage inflammatory protein-2 is not available, the general anti-inflammatory properties of related flavonoids suggest a potential for such regulation.

Nitric Oxide (NO): As mentioned earlier, related flavonoids like 5,6,7-trimethoxyflavone and 7,8-dihydroxyflavone effectively reduce the production of nitric oxide. nih.govnih.gov

Nuclear Factor Kappa B (NF-kB) Pathway Modulation

The transcription factor Nuclear Factor Kappa B (NF-κB) is a central regulator of inflammation. nih.gov

Studies on structurally similar flavonoids indicate that they can modulate the NF-κB signaling pathway. For example, 5,7-dimethoxyflavone has been shown to inactivate the NF-κB pathway. mdpi.com Eupatilin suppresses NF-κB activation, and this is a key part of its anti-inflammatory effects. nih.gov Furthermore, 5,6,7-trimethoxyflavone has been found to suppress the transcriptional activity of NF-κB. nih.gov These findings suggest that this compound likely exerts its anti-inflammatory effects, at least in part, through the modulation of the NF-κB pathway.

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Mitigation

An imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects leads to oxidative stress. nih.govresearchgate.net

Flavonoids are well-known for their antioxidant properties. 7,8-dihydroxyflavone possesses powerful antioxidant activity, protecting against oxidative stress-induced damage. wikipedia.org A related compound, 5,8-dihydroxy-4',7-dimethoxyflavone (DDF), has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through a mechanism involving ROS generation. nih.govresearchgate.netnih.gov This suggests that flavonoids can modulate ROS homeostasis, a critical process in maintaining cellular health. frontiersin.org

Induction of Programmed Cell Death (Apoptosis) in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.

Several studies have demonstrated the ability of related flavonoids to induce apoptosis in cancer cells. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been shown to induce apoptosis in human breast cancer cells. researchgate.net 7,8-dihydroxyflavone has been found to induce mitochondrial apoptosis in malignant melanoma cells and apoptosis in human hepatocarcinoma cells through the upregulation of caspase-3. nih.govnih.goveajm.org The induction of apoptosis is often mediated by the generation of reactive oxygen species and the activation of caspases. plos.org These findings suggest that this compound may also possess pro-apoptotic properties in certain cellular contexts.

Investigations into Gene Expression and Protein Regulation

As of the current body of scientific literature, specific investigations into the direct effects of this compound on gene expression and protein regulation remain a nascent field of study. While research on the source plant, Saussurea involucrata, reveals that environmental stressors like hypobaric hypoxia can lead to a general down-regulation of flavonoid biosynthesis pathways, this provides context for the compound's production in nature rather than its specific action within a biological system.

Studies on structurally similar flavonoids have detailed various effects on gene and protein modulation, such as the regulation of heme oxygenase-1 (HO-1), vascular cell adhesion molecule-1 (VCAM-1), and inflammatory cytokines through pathways involving transcription factors like Sp1 and NF-κB. However, dedicated research to elucidate whether this compound acts on these or other unique cellular signaling cascades is required to fully understand its molecular pharmacology. The absence of direct studies in this area highlights a significant opportunity for future research to explore the compound's potential influence on cellular protein and genetic regulatory networks.

Structural Features Correlating with Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure. For this compound, X-ray crystallography has provided critical insights into the structural features that govern its stability and potential interactions with biological targets. nih.gov

A defining characteristic of this compound is the presence of significant intramolecular hydrogen bonding, which plays a crucial role in stabilizing its conformation. nih.gov The 5-hydroxy group forms a strong hydrogen bond with the adjacent carbonyl group at the C4 position of the chromen-4-one ring system. This interaction creates a stable, six-membered ring that locks the A and C rings into a more rigid structure. nih.gov

Additionally, the 6-hydroxy group engages in another intramolecular hydrogen bond with the oxygen atom of the methoxy (B1213986) group at the C7 position. nih.gov These internal bonds reduce the molecule's flexibility and influence its electronic properties, which are critical for how it docks with and interacts with biological macromolecules such as proteins and enzymes.

Table 1: Key Intramolecular Interactions in this compound

| Interacting Groups | Bond Type | Structural Consequence |

| 5-Hydroxy (OH) and 4-Carbonyl (C=O) | Hydrogen Bond | Formation of a stable six-membered ring |

| 6-Hydroxy (OH) and 7-Methoxy (O-CH3) | Hydrogen Bond | Increased conformational rigidity |

In the crystalline state, this planarity allows molecules to pack efficiently, linked by a network of intermolecular hydrogen bonds and π–π stacking interactions. nih.gov While the dynamics in a biological milieu, such as the cytoplasm or when approaching a cell membrane, would be more complex, this inherent planarity is a foundational aspect of its potential to interact with biological targets. The rigid, flat structure minimizes the entropic penalty upon binding, a favorable characteristic for a molecule to act as an inhibitor or modulator of a biological receptor.

Table 2: Crystallographic and Structural Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₇H₁₄O₆ | Defines the elemental composition. |

| Molecular Weight | 314.28 g/mol | Provides the mass of one mole of the compound. |

| Crystal System | Triclinic | Describes the symmetry of the crystal lattice. |

| Dihedral Angle (Benzopyran-phenyl) | 1.89(6)° nih.gov | Indicates a high degree of molecular planarity. |

Structure Activity Relationship Sar Investigations of 5,6 Dihydroxy 7,8 Dimethoxyflavone and Its Analogs

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Efficacy

The arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone (B191248) scaffold is a primary determinant of the biological activity of 5,6-Dihydroxy-7,8-dimethoxyflavone and its analogs. The interplay between the number and position of these functional groups significantly impacts the molecule's interaction with biological targets.

Key research findings indicate that:

A 5-hydroxy group often forms a strong intramolecular hydrogen bond with the carbonyl group at position 4. nih.gov This interaction contributes to the planarity of the molecule. nih.gov

The presence of hydroxyl groups, in general, can be crucial for forming hydrogen bonds with amino acid residues in target proteins.

Methoxy groups, by adding steric bulk and altering electronic properties, can modulate the binding affinity and specificity of the flavone.

The substitution pattern on the B-ring also plays a role. For example, analogs like 5,6-Dihydroxy-7,8,4'-trimethoxyflavone, which has an additional methoxy group on the B-ring, exhibit different biological profiles. nih.gov

The following table summarizes the substitution patterns of this compound and some of its analogs.

| Compound Name | A-Ring Substituents | B-Ring Substituents |

| This compound | 5-OH, 6-OH, 7-OCH3, 8-OCH3 | Unsubstituted |

| 5,7-Dihydroxy-6,8-dimethoxyflavone | 5-OH, 7-OH, 6-OCH3, 8-OCH3 | Unsubstituted |

| 5,6-Dihydroxy-7,8,4'-trimethoxyflavone | 5-OH, 6-OH, 7-OCH3, 8-OCH3 | 4'-OCH3 |

| 5,7-Dihydroxy-6,4'-dimethoxyflavone | 5-OH, 7-OH, 6-OCH3 | 4'-OCH3 |

| 5,6-dihydroxy-3,7-dimethoxyflavone | 5-OH, 6-OH, 3-OCH3, 7-OCH3 | Unsubstituted |

Stereochemical Considerations in Flavone Activity

While the core flavone structure is largely planar, stereochemistry can become a significant factor in the biological activity of related flavonoid classes, such as flavanones. Flavanones possess a chiral center at the C2 position, leading to (S) and (R) enantiomers which can exhibit different biological activities.

For instance, studies on flavanones have shown that the stereochemistry at C2 can influence their inhibitory effects on enzymes. An example is (2S)-2,7-dihydroxy-5-methoxy-6,8-dimethylflavanone, which has shown inhibitory effects on viral neuraminidases. ebi.ac.uk Although this compound itself is achiral, the principles of stereoselectivity are crucial when designing or evaluating related chiral analogs. The three-dimensional arrangement of substituents can dictate the precise fit into a binding pocket of a target protein, influencing the compound's efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not extensively documented in the provided search results, the principles of QSAR are widely applied to flavonoids.

These studies typically involve:

Descriptor Calculation : Quantifying various physicochemical properties of the molecules, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building : Using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity.

Model Validation : Assessing the predictive power of the model using internal and external validation techniques.

Such models can help in predicting the activity of novel, unsynthesized flavone derivatives, thereby guiding the design of more potent and selective compounds.

Computational Chemistry Approaches, Including Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between flavones and their biological targets at an atomic level. medwinpublishers.comsemanticscholar.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. semanticscholar.org For flavones, docking studies can reveal:

The binding mode within the active site of a target protein.

Key amino acid residues involved in the interaction.

The role of specific functional groups (hydroxyls and methoxys) in forming hydrogen bonds or other interactions.

Studies on similar flavonoids have used molecular docking to predict their binding affinity to various protein targets. medwinpublishers.comsemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. semanticscholar.org These simulations can:

Assess the stability of the docked conformation. semanticscholar.org

Analyze the flexibility of both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

For example, a study on Andrographis paniculata compounds, including a flavone derivative, utilized molecular docking and MD simulations to examine their inhibitory activity against the SARS-CoV-2 main protease. researchgate.net The following table shows hypothetical docking scores and interaction data that could be generated from such a study.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Example Kinase A | -8.5 | LYS76, GLU91, ASP164 |

| Analog A | Example Kinase A | -7.9 | LYS76, MET110 |

| Analog B | Example Kinase A | -9.2 | LYS76, GLU91, ASP164, PHE165 |

These computational approaches are invaluable for rational drug design, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates before their synthesis and experimental testing. medwinpublishers.com

Preclinical Pharmacokinetics and Metabolism of 5,6 Dihydroxy 7,8 Dimethoxyflavone

Absorption, Distribution, and Elimination Characteristics in Preclinical Models

The absorption, distribution, and elimination of flavonoids are significantly influenced by their structural characteristics, particularly the presence and position of hydroxyl and methoxy (B1213986) groups. While specific data on the oral bioavailability and tissue distribution of 5,6-Dihydroxy-7,8-dimethoxyflavone is not extensively detailed in the provided search results, general principles derived from similar methylated flavones can be applied.

Methylation of flavones has been demonstrated to greatly improve their intestinal absorption and subsequent bioavailability. nih.govresearchgate.net This is largely because methylation prevents the rapid conjugation reactions that typically occur with hydroxylated flavonoids in the intestinal and hepatic barrier. nih.gov For instance, in a preclinical rat model, the oral administration of a methylated flavone (B191248), 5,7-dimethoxyflavone (B190784) (5,7-DMF), resulted in significant plasma concentrations, peaking at 2.3 μM one hour after administration. mdpi.com In contrast, its unmethylated counterpart, chrysin (B1683763), was undetectable. mdpi.com Furthermore, 5,7-DMF was found to distribute to various tissues, including the liver, lung, and kidney, at concentrations higher than in plasma. mdpi.com Another study in mice showed that 5,7-DMF had a large volume of distribution, indicating extensive tissue accumulation, with the highest concentrations found in the gut, liver, spleen, and kidney. researchgate.net

Given these findings, it is reasonable to infer that this compound would exhibit more favorable absorption and distribution characteristics compared to its non-methylated parent flavonoids. The presence of two methoxy groups would likely enhance its lipophilicity, facilitating passage across biological membranes and leading to better absorption from the gastrointestinal tract and wider distribution into tissues.

Elimination of flavonoids and their metabolites primarily occurs through urine and feces. researchgate.net The parent compounds of methylated flavones are often found in only small amounts in urine and feces, with the majority being eliminated as demethylated, sulfated, and glucuronidated products. researchgate.net

Table 1: Comparative Pharmacokinetic Parameters of a Related Methylated Flavone

| Compound | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Tissue Distribution |

| 5,7-dimethoxyflavone (in rats) | 2.3 µM | 1 hour | Liver, lung, kidney |

| Chrysin (5,7-dihydroxyflavone) (in rats) | Not detectable | Not applicable | Not applicable |

Data derived from a study co-administering 5,7-DMF and chrysin orally at 5 mg/kg in rats. mdpi.com

Biotransformation Pathways and metabolite Identification

The metabolism of flavonoids is a critical determinant of their biological activity and is characterized by two main types of reactions: Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation). For this compound, the key biotransformation pathways involve demethylation and conjugation.

Demethylation, a Phase I metabolic reaction often mediated by cytochrome P450 (CYP) enzymes, is a significant pathway for methylated flavonoids. nih.gov This process involves the removal of methyl groups, converting methoxy moieties back into hydroxyl groups. While this can sometimes lead to the formation of active metabolites, it generally renders the flavonoid more susceptible to rapid Phase II conjugation, thereby reducing its systemic exposure and biological efficacy. The metabolism of methylated flavones is shifted towards the less efficient CYP-mediated oxidation, which contributes to their increased metabolic stability compared to their unmethylated counterparts. nih.gov

Phase II conjugation reactions, such as glucuronidation and sulfation, are highly efficient pathways for the metabolism and elimination of flavonoids, particularly those with free hydroxyl groups. nih.gov Unmethylated flavones are rapidly metabolized by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the liver and intestines. nih.govmdpi.com For example, chrysin and apigenin (B1666066) undergo extensive glucuronidation. mdpi.com The presence of methoxy groups in this compound would sterically hinder and reduce the extent of these conjugation reactions, thereby prolonging its circulation time and enhancing its bioavailability. However, the two hydroxyl groups at the 5- and 6-positions would still be potential sites for glucuronidation and sulfation, leading to the formation of metabolites like 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. medchemexpress.com

Impact of Methylation on Metabolic Stability and Bioavailability

Methylation of hydroxyl groups is a key strategy for improving the metabolic stability and oral bioavailability of flavonoids. nih.govresearchgate.net The methyl groups act as a protective cap, preventing the rapid and extensive Phase II conjugation that is the primary reason for the low bioavailability of many dietary flavonoids. nih.gov

Studies comparing methylated and unmethylated flavones have consistently shown that methylation leads to a dramatic increase in metabolic stability in human liver S9 fractions. nih.govresearchgate.net For example, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone demonstrated remarkable stability, whereas their unmethylated analogs, chrysin and apigenin, were rapidly eliminated. researchgate.netmdpi.com This increased stability is attributed to the shift in metabolism from highly efficient conjugation to less efficient CYP-mediated oxidation. nih.gov

Furthermore, methylation significantly enhances intestinal transport. In Caco-2 cell models, which mimic the human intestinal barrier, methylated flavones exhibit much higher permeability than their unmethylated counterparts. nih.gov This improved absorption, coupled with increased metabolic stability, results in substantially higher plasma concentrations and tissue distribution in vivo. nih.govmdpi.com Therefore, the two methoxy groups in this compound are expected to confer greater metabolic stability and bioavailability compared to a corresponding flavonoid with four hydroxyl groups.

Analytical Methodologies for 5,6 Dihydroxy 7,8 Dimethoxyflavone in Biological Systems

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 5,6-dihydroxy-7,8-dimethoxyflavone in complex biological samples. Reversed-phase HPLC is a commonly utilized technique for the analysis of flavonoids.

Method validation for HPLC is critical and is often performed in accordance with international guidelines, such as those from AOAC International. This validation encompasses specificity, linearity, accuracy, precision (intraday and interday), repeatability, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net For instance, in the validation of an analytical method for a similar flavonoid, a calibration curve demonstrated good linearity with a high coefficient of determination (R² = 0.999) over a concentration range of 15.625 to 500 µg/mL. mdpi.comresearchgate.net The LOD and LOQ for that particular compound were determined to be 0.167 and 0.505 µg/mL, respectively. mdpi.com Recovery rates, a measure of accuracy, typically range from 90% to 101%. mdpi.comresearchgate.net Precision is assessed by the relative standard deviation, which is generally less than 3% for intraday and 6% for interday variability. researchgate.net

The choice of detector is also a critical aspect of HPLC methodology. Diode array detectors (DAD) are frequently used, allowing for the monitoring of the analyte at its maximum absorption wavelength, thereby enhancing sensitivity and selectivity. mdpi.com Electrochemical (EC) detection has also been shown to offer significantly higher sensitivity for some flavonoids compared to UV detection. researchgate.net

A typical HPLC system for flavonoid analysis would include a C18 column and a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile. mdpi.com The gradient elution allows for the effective separation of the target analyte from other components in the biological matrix.

Table 1: HPLC Method Parameters for Flavonoid Analysis

| Parameter | Details |

| Chromatography System | Agilent Technology Infinity 1260 HPLC or similar |

| Column | XBridge C18, 4.6 × 150 mm, 5 µm |

| Mobile Phase | A: 0.1% acetic acid in waterB: 0.1% acetic acid in acetonitrile |

| Elution Mode | Gradient |

| Detector | Diode Array Detector (DAD) or Electrochemical (EC) Detector |

| Injection Volume | 10 µL |

| This table presents typical parameters for the HPLC analysis of flavonoids, based on established methodologies for similar compounds. mdpi.com |

Mass Spectrometry (MS) Techniques for Identification and Structural Elucidation of Metabolites

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of metabolites of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex biological samples.

Electron Impact Mass Spectrometry (EIMS) can be used to differentiate between isomers of dihydroxy-dimethoxyflavones based on the relative abundances of the molecular ion ([M]+), and fragment ions corresponding to the loss of a hydrogen atom ([M-H]+), a methyl group ([M-Me]+), and water ([M-H2O]+). documentsdelivered.com This fragmentation pattern provides valuable structural information about the substitution pattern on the A-ring of the flavone (B191248). documentsdelivered.com

More advanced techniques like LC-Q-TOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry) are employed for comprehensive metabolite profiling. This high-resolution mass spectrometry technique allows for the accurate mass measurement of precursor and product ions, facilitating the determination of elemental compositions and the identification of unknown metabolites. mdpi.com

The metabolism of flavonoids can involve various biotransformations such as hydroxylation, demethylation, and glucuronidation. For example, studies on the microbial transformation of similar dimethoxyflavones have identified metabolites such as 7,8-dimethoxy-4'-hydroxyflavone and 3',4'-dihydroxy-7,8-dimethoxyflavone. nih.gov The structural characterization of these metabolites relies heavily on the interpretation of their mass spectra. nih.gov

Table 2: Common Metabolites of Dimethoxyflavones Identified by MS

| Parent Compound | Metabolite | Biotransformation |

| 7,8-Dimethoxyflavone (B191122) | 7,8-Dimethoxy-4'-hydroxyflavone | Hydroxylation |

| 7,8-Dimethoxyflavone | 3',4'-Dihydroxy-7,8-dimethoxyflavone | Dihydroxylation |

| 7,8-Dimethoxyflavone | 7,3'-Dihydroxy-8-methoxyflavone | Demethylation & Hydroxylation |

| 7,8-Dimethoxyflavone | 7,4'-Dihydroxy-8-methoxyflavone | Demethylation & Hydroxylation |

| 7,8-Dimethoxyflavone | 8-Methoxy-7,3',4'-trihydroxyflavone | Demethylation & Dihydroxylation |

| 7,8-Dimethoxyflavone | 7-Hydroxy-8-methoxyflavone | Demethylation |

| This table summarizes metabolites identified from the microbial transformation of 7,8-dimethoxyflavone, providing insights into potential metabolic pathways for this compound. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound and its metabolites. Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments are utilized to provide detailed information about the chemical structure.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on the A and B rings, as well as for the methoxy (B1213986) and hydroxyl groups. nih.gov For instance, the ¹H NMR spectrum of this compound in DMSO-d6 shows signals for two hydroxyl protons at δ 5.53 (s, 1H, -OH) and δ 12.27 (s, 1H, -OH), aromatic protons in the range of δ 7.57-7.94 (m, 5H), a singlet for the H-3 proton at δ 6.70, and two singlets for the methoxy groups at δ 4.12 and δ 4.16. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For this compound, the ¹³C NMR spectrum in DMSO-d6 displays signals for the carbonyl carbon at δ 183.0, and other aromatic and methoxy carbons at various chemical shifts. nih.gov

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to determine the placement of methoxy and hydroxyl groups on the flavonoid skeleton by observing long-range correlations between protons and carbons. scielo.br

Table 3: ¹H and ¹³C NMR Data for this compound (in DMSO-d6)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 2 | 164.2 | - |

| 3 | 105.1 | 6.70 (1H, s) |

| 4 | 183.0 | - |

| 5 | 146.8 | 12.27 (1H, s, -OH) |

| 6 | 133.3 | 5.53 (1H, s, -OH) |

| 7 | 143.1 | - |

| 8 | 132.0 | - |

| 9 | 142.1 | - |

| 10 | 106.8 | - |

| 1' | 131.4 | - |

| 2', 6' | 126.3 | 7.94 (2H, m) |

| 3', 5' | 129.1 | 7.57 (3H, m) |

| 4' | 133.1 | 7.57 (3H, m) |

| 7-OCH₃ | 61.5 | 4.12 (3H, s) |

| 8-OCH₃ | 62.2 | 4.16 (3H, s) |

| This table presents the assigned ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural confirmation. nih.gov |

Development and Validation of Bioanalytical Assays for Preclinical Samples

The development and validation of bioanalytical assays are critical for obtaining reliable data from preclinical studies. These assays must be sensitive, specific, accurate, and precise to quantify this compound and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates.

The process begins with the selection of an appropriate analytical technique, typically LC-MS/MS, due to its high sensitivity and selectivity. Method development involves optimizing the chromatographic conditions to achieve good separation of the analyte from endogenous matrix components and potential metabolites. The mass spectrometric parameters are also optimized to ensure sensitive and specific detection.

Validation of the bioanalytical method is performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are assessed at multiple concentration levels (lower limit of quantification, low, medium, and high QC samples).

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The successful development and validation of a bioanalytical assay provide a reliable tool for conducting pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models.

Emerging Research Frontiers and Future Directions for 5,6 Dihydroxy 7,8 Dimethoxyflavone

Discovery of Novel Biological Targets and Underexplored Signaling Pathways

The current understanding of the mechanisms of action for 5,6-Dihydroxy-7,8-dimethoxyflavone is in its infancy. Research has confirmed its anti-hypoxia activity, but the specific signaling pathways it modulates to achieve this effect are not yet elucidated. nih.gov Future research should prioritize the identification of novel biological targets and the exploration of signaling cascades that are known to be influenced by structurally similar flavonoids.

For instance, studies on the related compound 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) have shown its ability to induce heme oxygenase-1 (HO-1) expression through pathways involving p38 mitogen-activated protein kinase (MAPK), nuclear factor-erythroid factor 2-related factor 2 (Nrf2), epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K)/Akt, and protein kinase C (PKC)α. nih.gov Similarly, eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) has been found to suppress inflammatory responses by targeting the complex formed by heat shock protein 90 (Hsp90) and IκB kinase (IKK), thereby inhibiting the NF-κB signaling pathway. nih.gov These intricate pathways, which are crucial in inflammation, oxidative stress, and cell survival, represent promising and currently underexplored areas for investigation into the bioactivity of this compound.

Table 1: Potential Biological Targets and Signaling Pathways for Future Research

| Pathway/Target | Potential Role | Example from Related Flavonoid |

|---|---|---|

| p38 MAPK/Nrf2 Pathway | Regulation of antioxidant response | Investigated for 5,8-dihydroxy-4′,7-dimethoxyflavone in inducing HO-1. nih.gov |

| PI3K/Akt/Sp1 Pathway | Cell survival, proliferation, and antioxidant gene expression | Shown to be activated by 5,8-dihydroxy-4′,7-dimethoxyflavone. nih.gov |

| NF-κB Signaling | Control of inflammatory gene expression | Inhibited by eupatilin through dissociation of the Hsp90-IKK complex. nih.gov |

| Calcium (Ca2+) Signaling | Regulation of cell cycle and other cellular processes | A 5-hydroxy-3,7-dimethoxyflavone from Kaempferia parviflora was found to inhibit Ca2+ signal-mediated cell-cycle regulation. researchgate.net |

| Aldose Reductases | Implicated in diabetic complications | Inhibited by this compound. usda.gov |

Advanced Computational and In Silico Drug Discovery Platforms

The advancement of computational chemistry and bioinformatics offers a powerful toolkit for accelerating the study of this compound. In silico platforms can predict the compound's pharmacokinetic properties, identify potential binding sites on proteins, and screen vast libraries of biological targets to generate hypotheses for laboratory validation.

A prime example of this approach is the use of molecular docking to investigate the interaction between flavonoid glucosides and the main protease (Mpro) of the COVID-19 virus. In one study, 5-hydroxy-7,8-dimethoxyflavone-5-glucoside was docked to the Mpro receptor, revealing a binding affinity of -7.8 kcal/mol and the formation of hydrogen bonds with key amino acid residues like Leu141 and Ser144. unmul.ac.id This demonstrates the potential of computational methods to pinpoint specific molecular interactions. Furthermore, databases like PubChem provide predicted data, such as collision cross-section (CCS) values, which can aid in the compound's identification in complex mixtures using techniques like ion mobility-mass spectrometry. uni.luuni.lu

Table 2: Example of In Silico Data for Flavonoid Compounds

| Compound | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|

| 5,7-dihydroxy-8,2'-dimethoxyflavone | [M+H]+ | 315.08632 | 167.8 |

| 5,7-dihydroxy-8,2'-dimethoxyflavone | [M+Na]+ | 337.06826 | 178.7 |

| 5,7-dihydroxy-8,2'-dimethoxyflavone | [M-H]- | 313.07176 | 175.1 |

| 3,7-dihydroxy-5,6-dimethoxyflavone | [M+H]+ | 315.08632 | 167.8 |

| 3,7-dihydroxy-5,6-dimethoxyflavone | [M+Na]+ | 337.06826 | 178.7 |

| 3,7-dihydroxy-5,6-dimethoxyflavone | [M-H]- | 313.07176 | 175.1 |

Data sourced from PubChemLite predictions based on the CCSbase model. uni.luuni.lu

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

To gain a holistic understanding of the biological impact of this compound, future research must integrate various "omics" technologies. These approaches can provide a comprehensive snapshot of the global changes occurring within a biological system in response to the compound.

Metabolomics can be used to trace the metabolic fate of this compound in vivo. For example, research on the related compound 7,8-dimethoxyflavone (B191122) showed that microbial transformation can produce a variety of hydroxylated and demethylated metabolites. nih.gov Similarly, 5,6-Dihydroxy-7,8,4'-trimethoxyflavone has been identified as a human metabolite of tangeretin. nih.gov Applying metabolomic analysis would help identify the bioactive metabolites of this compound and understand its biotransformation pathways.

Transcriptomics , through techniques like RNA-sequencing, can reveal how the compound alters gene expression on a genome-wide scale. Studies on 5,7-dimethoxyflavone (B190784), for instance, used this approach to show that it upregulates genes involved in protein synthesis and mitochondrial biogenesis in the context of sarcopenia. mdpi.com A similar transcriptomic study would be invaluable for identifying the key genes and pathways regulated by this compound.

Proteomics can identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular function. This would complement transcriptomic data and confirm that observed changes in gene expression translate to the protein level.

Table 3: Potential Applications of Omics Technologies in Future Research

| Omics Technology | Research Question | Example Application |

|---|---|---|

| Metabolomics | What are the metabolic products of this compound in biological systems? | Identify and quantify metabolites in plasma or urine after administration to map its biotransformation, similar to studies on other flavones. nih.gov |

| Transcriptomics | Which gene networks are modulated by this compound? | Use RNA-Seq on cells treated with the compound to identify differentially expressed genes related to its anti-hypoxia or other effects. mdpi.com |

| Proteomics | How does the compound affect protein expression and signaling cascades? | Use mass spectrometry-based proteomics to quantify changes in the proteome and phosphoproteome of treated cells to validate pathway activation. nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds or Therapeutic Agents

The therapeutic potential of this compound may be significantly enhanced when used in combination with other agents. Flavonoids are well-known for their ability to act synergistically, potentially lowering the required doses of conventional drugs and mitigating side effects. Future research should explore these interactions systematically.

Given its established anti-hypoxia activity, a logical starting point would be to investigate its synergistic effects with other compounds known to protect against hypoxic conditions. nih.gov Additionally, a major area of flavonoid research involves combination therapy in oncology. Exploring whether this compound can sensitize cancer cells to existing chemotherapeutic drugs could open up new therapeutic strategies. Another avenue is to study its combination with other natural bioactive compounds. For example, research on derivatives from Kaempferia parviflora has focused on their effects on muscle hypertrophy, suggesting that combining flavonoids with different but complementary mechanisms of action could yield enhanced outcomes. nih.gov The design of such studies will be critical in unlocking the full potential of this compound as part of multi-component therapeutic approaches.

Table 4: List of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₇H₁₄O₆ |

| 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) | C₁₇H₁₄O₆ |

| Eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone) | C₁₈H₁₆O₇ |

| 5-hydroxy-3,7-dimethoxyflavone | C₁₇H₁₄O₅ |

| 5-hydroxy-7,8-dimethoxyflavone-5-glucoside | C₂₃H₂₄O₁₁ |

| 5,7-dihydroxy-8,2'-dimethoxyflavone | C₁₇H₁₄O₆ |

| 3,7-dihydroxy-5,6-dimethoxyflavone | C₁₇H₁₄O₆ |

| 7,8-dimethoxyflavone | C₁₇H₁₄O₄ |

| 5,6-Dihydroxy-7,8,4'-trimethoxyflavone | C₁₈H₁₆O₇ |

| Tangeretin | C₂₀H₂₀O₇ |

| 5,7-dimethoxyflavone | C₁₇H₁₄O₄ |

| Heme oxygenase-1 (HO-1) | Not Applicable |

Q & A

Q. What methodologies are recommended for isolating 5,6-Dihydroxy-7,8-dimethoxyflavone from plant sources?

The compound is typically isolated via solvent extraction and column chromatography. For example, from Saussurea involucrata, dried plant material is extracted with 70% ethanol, followed by sequential partitioning with petroleum ether, ethyl acetate, and n-butanol. The petroleum ether fraction is subjected to silica gel column chromatography using a gradient of petroleum ether-ethyl acetate (10:0 to 1:2 v/v), followed by Sephadex LH-20 purification with chloroform-methanol (1:1 v/v) . Key steps include monitoring fractions via TLC and verifying purity via crystallography.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray diffraction (XRD) reveals a nearly planar flavone backbone with a dihedral angle of 1.89° between the benzopyran-4-one and phenyl rings. Intramolecular hydrogen bonds (O5–H5⋯O4 and O6–H6⋯O3) stabilize the structure, while intermolecular π-π interactions (3.37–3.39 Å) and hydrogen bonds form a 3D network. Crystallographic parameters include space group P1, unit cell dimensions (a = 7.953 Å, b = 8.548 Å), and refinement statistics (R = 0.070) . This structural data is critical for understanding molecular interactions in bioactivity studies.

Q. What spectroscopic techniques are essential for characterizing this flavone?

- UV-Vis : Detects absorption bands for conjugated systems (e.g., ~270 nm for benzopyrone).

- NMR : Assigns hydroxyl (δ ~12–14 ppm), methoxy (δ ~3.8–4.0 ppm), and aromatic proton signals.

- MS-ESI : Confirms molecular weight (314.28 g/mol) and fragmentation patterns .

- IR : Identifies O–H (3400 cm⁻¹) and C=O (1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity of this compound against inflammatory targets?

The compound exhibits low RMSD values (e.g., 0.205 ± 0.040 nm for TNF-α binding), suggesting stable interactions with inflammatory targets like MAPK1 and NF-κB. Docking protocols involve:

Target Preparation : Retrieve protein structures (e.g., PDB IDs for TNF-α).

Ligand Optimization : Minimize energy using DFT or molecular mechanics.

Binding Site Analysis : Use AutoDock Vina or Schrödinger Suite to simulate interactions.

Validation : Compare results with known inhibitors (e.g., luteolin) and validate via MD simulations .

Q. What experimental strategies address contradictions in reported antioxidant vs. pro-oxidant effects of this flavone?

Discrepancies may arise from assay conditions (e.g., pH, redox-active metal presence). Resolve via:

Q. How can synthetic routes for this compound be optimized for yield and scalability?

A reported synthesis involves demethylation of 7,8-dimethoxy precursors using HBr in refluxing methanol (52% yield). Optimization strategies include:

Q. What in vivo models are suitable for studying its neuroprotective or anti-rheumatic effects?

- Neuroprotection : Use MPTP-induced Parkinson’s models in rodents, assessing dopamine levels and motor function.

- Rheumatoid Arthritis : Collagen-induced arthritis (CIA) models in mice, monitoring joint inflammation via histopathology and cytokine profiling .

Q. How do stability studies inform storage and handling protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.